N-(biphenyl-2-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(biphenyl-2-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a biphenyl group, a triazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and appropriate aldehydes or ketones.
Attachment of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst.
Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the triazole derivative with an appropriate acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the acetamide linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid, nitric acid, or halogens.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Potential mechanisms could include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(biphenyl-2-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(biphenyl-2-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(biphenyl-2-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical agent compared to similar compounds.
Properties
Molecular Formula |
C33H32N4O2S |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C33H32N4O2S/c1-33(2,3)25-16-14-24(15-17-25)31-35-36-32(37(31)26-18-20-27(39-4)21-19-26)40-22-30(38)34-29-13-9-8-12-28(29)23-10-6-5-7-11-23/h5-21H,22H2,1-4H3,(H,34,38) |
InChI Key |
WCFHGKZLEOMUIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.